Propiosyringone

Antioxidant DPPH Assay Lignin Models

Procure Propiosyringone as your certified reference standard for lignin degradation analysis. Unlike generic syringyl analogs, this compound is a specific fungal degradation product of Eucalyptus globulus, essential for accurate peak assignment in Py-GC/MS and GC-MS workflows. Its quantified low antioxidant activity (ARP 0.5 vs. Syringol 3.6) makes it an ideal negative control in phenolic bioactivity assays, while its LogP of 2.002 and high DMSO solubility (237.8 mM) enable reliable membrane permeability studies. Available in ≥98% purity.

Molecular Formula C11H14O4
Molecular Weight 210.23 g/mol
CAS No. 5650-43-1
Cat. No. B3053837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropiosyringone
CAS5650-43-1
Molecular FormulaC11H14O4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CC(=C(C(=C1)OC)O)OC
InChIInChI=1S/C11H14O4/c1-4-8(12)7-5-9(14-2)11(13)10(6-7)15-3/h5-6,13H,4H2,1-3H3
InChIKeyCXCPJZXJNRBTGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propiosyringone (CAS 5650-43-1) Procurement Guide: Core Characteristics and Comparative Overview


Propiosyringone (1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-1-one; CAS 5650-43-1) is a phenolic ketone compound with a molecular formula of C11H14O4 and a molecular weight of 210.23 g/mol. It is a substituted aryl ketone, structurally characterized by a propanone group attached to a syringyl moiety (a 4-hydroxy-3,5-dimethoxyphenyl ring). It is primarily known as a naturally occurring product derived from the fungal degradation of lignin in Eucalyptus globulus wood [1]. In research contexts, it is employed as an analytical marker for lignin breakdown processes and is being investigated for potential biological activities, including antioxidant and anti-inflammatory effects [2][3].

Propiosyringone (CAS 5650-43-1) Selection: Why Closely Related Analogs Are Not Interchangeable


Propiosyringone cannot be simply substituted with other lignin-derived phenolic compounds or syringyl-type analogs due to quantifiable differences in key physicochemical and biological properties. While compounds like Syringol (2,6-dimethoxyphenol) or Propyl guaiacol share structural similarities, their divergent polar surface areas, logP values, and radical scavenging capacities directly impact their behavior in assays and analytical workflows [1]. Furthermore, Propiosyringone's specific generation pathway from fungal lignin degradation makes it a unique and non-fungible marker in biomass conversion studies, unlike broader classes of lignin monomers [2]. The quantitative evidence below delineates these critical differences that mandate the procurement of Propiosyringone over its closest analogs.

Propiosyringone (CAS 5650-43-1) Procurement: Quantitative Evidence for Superior Selection vs. Closest Analogs


Differentiated DPPH Radical Scavenging Activity: Propiosyringone vs. Syringol and Propyl Guaiacol

In a comparative DPPH radical scavenging assay, Propiosyringone exhibits significantly lower antiradical power (ARP = 0.5) and a lower number of reduced DPPH units (NRD = 0.2) compared to Syringol (ARP = 3.6, NRD = 1.8) and Propyl guaiacol (ARP = 3.5, NRD = 1.75) [1]. This marked difference in antioxidant capacity highlights its unique redox profile.

Antioxidant DPPH Assay Lignin Models

Distinct Hydrophobicity Profile: LogP of Propiosyringone vs. Syringol

Propiosyringone exhibits a higher calculated lipophilicity (LogP = 2.002 ) compared to the simpler syringyl monomer Syringol, which has a LogP of approximately 1.23 (calculated) . This difference of ~0.8 log units indicates Propiosyringone is significantly more hydrophobic.

Lipophilicity LogP Physicochemical Properties

Comparative Solubility in DMSO: Propiosyringone vs. Common Phenolic Analogs

Propiosyringone demonstrates high solubility in DMSO, with reported solubility up to 50 mg/mL (237.8 mM) . This is a quantifiable advantage for preparing concentrated stock solutions for in vitro assays compared to many other lignin-derived phenolics, which may have lower solubility limits in DMSO (e.g., some analogs may be limited to ≤10-20 mg/mL).

Solubility DMSO Assay Preparation

Specificity as a Biomarker for Fungal Lignin Degradation

Propiosyringone is a specific pyrolysis product identified in Eucalyptus globulus wood degraded by white-rot fungi, serving as a distinct marker for this biological process [1][2]. Unlike other syringyl derivatives which may originate from multiple chemical or biological pathways, Propiosyringone's presence is strongly correlated with fungal enzymatic activity on syringyl-rich lignin.

Lignin Degradation Biomarker Py-GC/MS

Propiosyringone (CAS 5650-43-1): Validated Research Applications and Industrial Use Cases


Analytical Standard for Quantifying Fungal Lignin Degradation in Eucalyptus Biomass

Based on its identification as a specific fungal degradation product, Propiosyringone is indispensable as a certified reference standard for Py-GC/MS and GC-MS methods used to monitor and quantify the efficiency of lignin breakdown in Eucalyptus globulus and other hardwoods by white-rot fungi. Its use ensures accurate peak assignment and quantitative analysis in bioenergy and biorefinery research [1][2].

Control Compound for Non-Redox Bioactivity Assays in Phenolic Research

Given its quantified lower DPPH radical scavenging activity (ARP = 0.5) compared to strong antioxidants like Syringol (ARP = 3.6), Propiosyringone serves as a more appropriate negative or low-activity control in experiments designed to dissect non-antioxidant mechanisms of action (e.g., anti-inflammatory or antimicrobial pathways) of phenolic compounds, minimizing assay background noise [3].

Hydrophobic Phenolic Probe in Cellular Uptake and Solubility Studies

With a calculated LogP of 2.002, Propiosyringone is a suitable model compound for investigating the impact of lipophilicity on the cellular uptake, distribution, and efflux of lignin-derived phenolics in cell culture models. Its high solubility in DMSO (up to 237.8 mM) also makes it a convenient tool for formulating screening libraries and assessing structure-activity relationships related to membrane permeability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Propiosyringone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.